Zoxamide

Overview

Description

Zoxamide is a chlorinated benzamide fungicide widely used in agriculture to control various fungal diseases, particularly those caused by oomycetes. It is effective against pathogens such as Phytophthora infestans and Plasmopara viticola, which cause late blight in potatoes and tomatoes and downy mildew in grapes, respectively . This compound is known for its low aqueous solubility, volatility, and low potential for leaching into groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zoxamide is synthesized through a multi-step process involving the chlorination of benzamide derivatives. The key steps include:

Chlorination: Benzamide is chlorinated to introduce chlorine atoms at specific positions on the benzene ring.

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Reactors: These reactors are used to control the reaction conditions precisely.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Zoxamide undergoes several types of chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the amide bond.

Photodegradation: Exposure to light can cause the degradation of this compound, resulting in the formation of various degradation products.

Common Reagents and Conditions

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with reactions typically conducted at elevated temperatures.

Photodegradation: This reaction occurs under ultraviolet light, often in the presence of a photocatalyst.

Major Products Formed

The major products formed from the hydrolysis of this compound include chlorinated benzamides and amines. Photodegradation products vary depending on the specific conditions but generally include a range of smaller organic molecules .

Scientific Research Applications

Agricultural Applications

Zoxamide is predominantly employed in agriculture for its efficacy against a range of pathogens, particularly oomycetes. It is effective against:

- Phytophthora capsici : A significant pathogen affecting peppers and cucumbers.

- Botrytis cinerea : Responsible for gray mold in many fruit and vegetable crops.

- Alternaria solani : The cause of early blight in tomatoes and potatoes.

Table 1: Efficacy of this compound Against Key Pathogens

| Pathogen | Crop Type | Efficacy (%) | Reference |

|---|---|---|---|

| Phytophthora capsici | Peppers, Cucumbers | 90 | |

| Botrytis cinerea | Strawberries, Grapes | 85 | |

| Alternaria solani | Tomatoes, Potatoes | 80 |

Resistance Management

Research has indicated that this compound can be part of integrated pest management strategies to combat resistance development in fungal populations. Studies have shown that this compound's unique action site helps delay resistance compared to other fungicides targeting similar pathways .

Case Study: Resistance Development

A laboratory study evaluated the potential for resistance development in Botrytis cinerea when exposed to this compound. The results demonstrated that while resistance can develop, it occurs at a slower rate compared to traditional fungicides, making this compound a valuable tool in resistance management strategies .

Environmental Impact and Safety Profile

This compound has undergone extensive safety evaluations by regulatory bodies such as the EPA and EFSA. These evaluations concluded that this compound poses minimal risk to human health and the environment when used according to label instructions.

Table 2: Toxicity Profile of this compound

| Study Type | Result | Reference |

|---|---|---|

| Acute Toxicity | No significant acute toxicity observed | |

| Chronic Toxicity | No evidence of carcinogenicity | |

| Mutagenicity | Non-mutagenic in multiple assays |

Future Research Directions

Ongoing research aims to further explore the enantiomeric properties of this compound, as studies suggest that different enantiomers exhibit varying levels of bioactivity against target pathogens. The R-enantiomer has shown significantly higher efficacy compared to its S counterpart .

Case Study: Enantiomeric Evaluation

A systematic evaluation revealed that R-zoxamide demonstrated up to 140 times more bioactivity against certain pathogens than S-zoxamide, indicating potential for developing more effective formulations based on enantiomeric selectivity .

Mechanism of Action

Zoxamide exerts its fungicidal effects by disrupting microtubule formation in fungal cells. It binds to β-tubulin, a protein essential for microtubule assembly, thereby inhibiting cell division and causing mitotic arrest . This mechanism is highly specific to oomycetes, making this compound an effective fungicide with minimal impact on non-target organisms .

Comparison with Similar Compounds

Similar Compounds

Mancozeb: Another fungicide used to control similar fungal diseases.

Ethaboxam: A benzamide fungicide similar to zoxamide, used primarily against oomycetes.

Uniqueness of this compound

This compound is unique due to its specific mode of action targeting β-tubulin in oomycetes, which reduces the likelihood of cross-resistance with other fungicides. Its low environmental persistence and minimal impact on non-target organisms further enhance its suitability for agricultural use .

Biological Activity

Zoxamide is a chiral fungicide that has gained attention in agricultural practices for its efficacy against various fungal pathogens. Its unique mechanism of action, primarily targeting β-tubulin, distinguishes it from other fungicides and contributes to its biological activity. This article explores the biological activity of this compound, focusing on its efficacy, resistance mechanisms, and metabolic profile.

This compound exerts its antifungal activity by binding to the β-tubulin protein in fungi, disrupting microtubule formation and thereby inhibiting cell division. This specific interaction is crucial for its effectiveness against a range of pathogens, including Phytophthora sojae and other oomycetes.

Key Findings:

- Target Site : The C239 residue in β-tubulin is identified as a critical target site for this compound, differentiating it from benzimidazole fungicides .

- Resistance Mechanism : Mutations in the β-tubulin gene, particularly the C239S mutation, have been linked to this compound resistance. In laboratory studies, resistant mutants exhibited no significant fitness penalties regarding growth and pathogenicity .

Efficacy Against Pathogens

This compound has demonstrated significant efficacy against various fungal pathogens. A systematic evaluation highlighted its enantioselective bioactivity:

| Pathogen | EC50 (μg/ml) | Relative Activity |

|---|---|---|

| Phytophthora sojae | 0.048 | High |

| Botrytis cinerea | Variable | Moderate |

| Alternaria solani | Variable | Moderate |

| Colletotrichum gloeosporioides | Variable | Moderate |

The mean EC50 value for P. sojae field isolates ranged from 0.023 to 0.086 μg/ml, indicating a robust antifungal profile .

Metabolic Profile

The metabolic fate of this compound has been studied extensively to understand its absorption and elimination in biological systems. In rat studies, this compound showed rapid absorption and extensive metabolism:

- Absorption : Approximately 60% of this compound is systemically absorbed after oral administration.

- Excretion : About 59-63% of the administered dose is excreted via bile within 12 hours, with minimal accumulation in tissues (0.04–1.9%) .

- Metabolites : A total of 36 metabolites have been identified, with no single metabolite accounting for more than 10% of the administered dose .

Case Studies and Research Findings

Several studies have investigated this compound's biological activity and its implications for agricultural practices:

- Resistance Development : A study on P. sojae found that while resistance to this compound can develop through specific mutations, the frequency of such resistance is low, suggesting a manageable risk for agricultural applications .

- Comparative Toxicology : Research comparing this compound with other fungicides like mancozeb indicated that this compound does not exhibit clastogenic or genotoxic effects in mice models, making it a safer alternative in terms of environmental impact .

- Environmental Impact : The environmental risk associated with this compound has been assessed at the enantiomeric level, revealing significant differences in bioactivity between its enantiomers (R-zoxamide being more active than S-zoxamide) which may influence its ecological footprint .

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism of zoxamide against oomycetes?

this compound disrupts microtubule assembly by covalently binding to β-tubulin at the C239 residue, inhibiting nuclear division and hyphal growth . Key experimental approaches include:

- Tubulin binding assays : Use deuterium-labeled this compound (this compound-D5) as an internal standard for LC-MS/MS quantification of binding affinity .

- Microscopy studies : Observe microtubule destabilization in Phytophthora capsici hyphae treated with EC50 concentrations (e.g., 0.048 µg/ml for P. sojae) .

- Resistance screening : Compare EC50 values between wild-type and mutant strains to confirm target-site specificity (e.g., C239S mutation in P. sojae abolishes binding) .

Q. How should researchers monitor this compound resistance in field populations?

- Baseline sensitivity assays : Establish EC50 ranges for target pathogens (e.g., Botrytis cinerea EC50: 0.1–0.5 µg/ml) .

- Cross-resistance profiling : Test against benzimidazoles (e.g., carbendazim) and NPC fungicides; this compound resistance is often non-correlated with these classes .

- Molecular markers : Screen for β-tubulin mutations (e.g., E198K in B. cinerea or C239S in P. sojae) via PCR-RFLP or sequencing .

Q. What analytical methods are recommended for this compound quantification in plant/soil matrices?

- LC-MS/MS with QuEChERS extraction : Achieve LOQs of 0.01 mg/kg in plant tissues and honey .

- Isomer-specific analysis : Resolve R/S isomers using chiral columns, though method validation (ILV) remains a data gap .

- Environmental fate studies : Measure soil DT50 (2–10 days) and bioconcentration factors (e.g., bluegill sunfish: 95–136) via radiolabeled studies .

Advanced Research Questions

Q. How to design experiments to study non-target recessive resistance genes in Phytophthora capsici?

- UV mutagenesis : Generate resistant mutants via UV-treated zoospores or mycelia, followed by selection on this compound-amended media (e.g., 30 mg/ml PDA) .

- Genetic crosses : Perform sexual crosses between resistant (R) and sensitive (S) isolates; analyze F1/F2 progeny segregation ratios (e.g., 1:3 R:S in F2 indicates two recessive genes) .

- Fitness cost assays : Compare growth rates, sporulation, and pathogenicity of mutants vs. wild-type under stress conditions .

Q. What molecular techniques elucidate this compound’s differential activity across fungal classes?

- β-tubulin homology modeling : Compare binding pockets of oomycetes (e.g., P. capsici) and ascomycetes (e.g., B. cinerea) to identify residue-specific interactions (e.g., C239 in oomycetes vs. F200 in ascomycetes) .

- qRT-PCR : Quantify PcTubB expression in resistant vs. sensitive isolates; no expression differences suggest non-target mechanisms .

- CRISPR-Cas9 mutagenesis : Introduce point mutations (e.g., E198A/K in B. cinerea) to validate resistance-conferring residues .

Q. How to assess this compound’s environmental persistence and non-target toxicity?

- Soil microcosm studies : Track degradation metabolites (e.g., CO2) under varying pH/temperature conditions .

- Ecotoxicology assays : Test aquatic toxicity using Daphnia magna (LC50: >100 mg/L) and avian models (e.g., quail dietary LC50: >5,000 ppm) .

- Hepatotoxicity screening : Monitor alkaline phosphatase levels and liver histopathology in rodent models after chronic exposure .

Q. Contradictions & Research Gaps

- Resistance mechanisms : While P. capsici resistance involves recessive non-target genes , P. sojae relies on target-site mutations (C239S) . This dichotomy necessitates pathogen-specific resistance management strategies.

- Analytical validation : Isomer-specific quantification methods for this compound lack full validation, complicating residue studies .

Properties

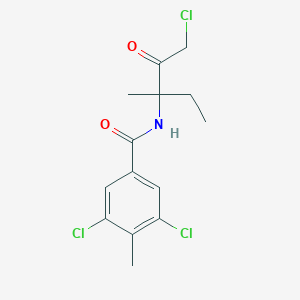

IUPAC Name |

3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16Cl3NO2/c1-4-14(3,12(19)7-15)18-13(20)9-5-10(16)8(2)11(17)6-9/h5-6H,4,7H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUGWDPPRBKJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)CCl)NC(=O)C1=CC(=C(C(=C1)Cl)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032581 | |

| Record name | Zoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Odor like liquorice; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Zoxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.681 mg/L at 20 °C, In acetone = 0.0557 mg/L at 25 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.38 g/cu m at 20 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], less than 9.9X10-8 mm Hg at 25 °C | |

| Record name | Zoxamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, Fine, white powder | |

CAS No. |

156052-68-5 | |

| Record name | Zoxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156052-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zoxamide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156052685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1XZW465PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Zoxamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7278 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.